molecular formula C22H23N3O4S B2867209 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine CAS No. 866812-02-4

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine

Cat. No.: B2867209
CAS No.: 866812-02-4
M. Wt: 425.5
InChI Key: OWDLGYURFKRBKV-UHFFFAOYSA-N
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Description

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core fused with a dioxin ring, a benzenesulfonyl group, and a piperazine moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Dioxin Ring: The quinoline derivative can then be reacted with a suitable diol under acidic conditions to form the dioxin ring.

    Sulfonylation: The benzenesulfonyl group can be introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine.

    Piperazine Attachment: Finally, the piperazine moiety can be attached through nucleophilic substitution, using 4-methylpiperazine and a suitable leaving group on the quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the quinoline or piperazine moieties using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions could replace the benzenesulfonyl group with various nucleophiles, leading to a diverse array of functionalized products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Possible therapeutic applications, including as an antimicrobial or anticancer agent, given its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. In a medicinal context, it could inhibit specific molecular targets such as kinases or receptors, modulating cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane: Similar structure but with an azepane ring instead of a piperazine ring.

    1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical properties and potential biological activities. Its structural features may offer advantages in terms of stability, reactivity, and specificity in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

8-(benzenesulfonyl)-9-(4-methylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-24-7-9-25(10-8-24)22-17-13-19-20(29-12-11-28-19)14-18(17)23-15-21(22)30(26,27)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDLGYURFKRBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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